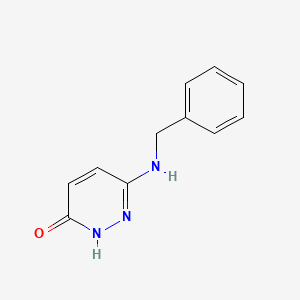

6-benzylamino-2H-pyridazin-3-one

Description

Properties

IUPAC Name |

3-(benzylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-11-7-6-10(13-14-11)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNCIVRKAWIBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Substitution of Pyridazin-3(2H)-one at the 6-Position

The key step in preparing this compound is the nucleophilic substitution at the nitrogen atom of the pyridazinone ring with a benzylamine moiety. This is typically achieved by reacting 6-halo or 6-chloropyridazin-3(2H)-one derivatives with benzylamine or benzyl halides under suitable conditions.

Halide Substitution Method : Treatment of 5-chloro-6-phenylpyridazin-3(2H)-one with benzyl halides (e.g., benzyl chloride or benzyl bromide) in solvents such as acetone, acetonitrile, or dimethylformamide (DMF) at room temperature leads to substitution at the nitrogen atom. Acetone is often preferred due to better yields and faster reaction rates. Bromides generally give higher yields and faster reactions than chlorides.

Copper-Catalyzed Amination : Another method involves copper(I) catalysis to facilitate the amination of 2H-pyridazin-3-one derivatives. For example, copper(I) chloride in the presence of a base and solvents like DMF at elevated temperatures (100–160 °C) under nitrogen atmosphere can promote the coupling of 2H-pyridazin-3-one with benzylamine or related amines. This method is scalable and commercially viable, offering good yields and operational simplicity.

Representative Reaction Conditions and Yields

Mechanistic Insights

The nucleophilic substitution at the 6-position nitrogen involves the displacement of a halogen atom by the benzylamino group. In copper-catalyzed processes, the catalyst likely facilitates the formation of a copper-amine complex that enhances nucleophilicity and assists in the cleavage of the carbon-halogen bond. The reaction proceeds under mild to moderate heating, and the choice of solvent and base critically influences the reaction rate and yield.

Research Findings and Optimization Parameters

Solvent Effects : Acetone provides a balance of polarity and reactivity favoring substitution reactions at room temperature with benzyl halides. DMF is preferred in copper-catalyzed reactions for its high boiling point and ability to dissolve both organic and inorganic components.

Catalyst Selection : Copper(I) chloride is the preferred catalyst for amination due to its efficacy and availability. Other copper salts (Cu(0) powder, Cu(I) bromide, Cu(II) acetate) can also be used but may affect yield and reaction time.

Temperature and Time : Elevated temperatures (100–160 °C) accelerate copper-catalyzed amination, with reaction times ranging from 10 to 48 hours depending on substrate and catalyst loading. Halide substitution with benzyl halides generally proceeds at room temperature but may require longer reaction times.

Purification : Post-reaction workup involves washing with brine solutions, drying, and concentration. The crude product is often purified by recrystallization or chromatography to achieve high purity.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ultrasound-promoted multicomponent synthesis | Uses recyclable ionic liquid catalyst | High yield, short time, green chemistry | May not directly yield benzylamino derivative |

| Halide substitution with benzyl halides | Simple nucleophilic substitution at RT | Mild conditions, good yields | Requires halogenated pyridazinone precursor |

| Copper-catalyzed amination | Catalytic amination with copper salts | Scalable, operationally simple | Requires elevated temperature and longer reaction times |

Chemical Reactions Analysis

6-Benzylamino-2H-pyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

6-Benzylamino-2H-pyridazin-3-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-benzylamino-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinone have been found to inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Bioactivity and Physicochemical Properties

The biological and chemical profiles of pyridazinones are highly substituent-dependent. Below is a comparative analysis of key analogues:

Key Observations:

- Electronic Effects: The benzylamino group in this compound provides stronger electron donation compared to benzyloxy (ether) or chloro substituents, which may influence receptor binding or metabolic stability .

- Conversely, 5-chloro-6-phenyl derivatives () exhibit higher lipophilicity, favoring membrane permeability .

- Biological Activity: While 6-benzylamino derivatives are hypothesized to target viral enzymes (e.g., HIV reverse transcriptase), benzyloxy analogues are linked to herbicidal action, possibly through disruption of plant hormone pathways .

Biological Activity

6-Benzylamino-2H-pyridazin-3-one is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12N4O

- Molecular Weight : 216.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It interacts with various receptors, potentially affecting signal transduction pathways that regulate cell growth and differentiation.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Investigations have shown that derivatives of pyridazinones exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Potential : Compounds in this class have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may activate pro-apoptotic pathways .

- Anti-inflammatory Effects : Research indicates that pyridazinone derivatives can exhibit significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Analgesic Activity : Some derivatives have shown analgesic effects comparable to traditional pain relievers without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities and IC50 Values

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| This compound | Antimicrobial | TBD | |

| Derivative A | Analgesic | 25 | |

| Derivative B | Analgesic | 10 |

Case Study on Anticancer Activity

A study evaluated the anticancer properties of various pyridazinone derivatives, including this compound. The findings indicated that structural modifications significantly influenced their potency against different cancer cell lines. The study suggested a correlation between specific functional groups and increased cytotoxicity against tumor cells .

Case Study on Anti-inflammatory Activity

Another research focused on the anti-inflammatory effects of pyridazinone derivatives in animal models. The results demonstrated that these compounds could effectively reduce inflammation without causing gastric ulceration, a common side effect of many NSAIDs .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-benzylamino-2H-pyridazin-3-one, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzylamine can react with halogenated pyridazinone precursors under reflux in ethanol or acetonitrile. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 pyridazinone:benzylamine). Catalysts like triethylamine may improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical. Yield improvements (e.g., from 50% to 75%) are achievable by controlling moisture and oxygen sensitivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., benzylamino protons at δ 4.5–5.0 ppm; pyridazinone carbonyl at ~165 ppm in 13C NMR).

- FT-IR : Validate NH stretches (3200–3350 cm⁻¹) and carbonyl groups (1660–1680 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Identify molecular ion peaks (e.g., [M+H]+ at m/z 228).

- X-ray Crystallography (if crystals form): Resolve bond lengths and angles (e.g., C=O bond ~1.23 Å, C-N ~1.34 Å) to confirm tautomeric forms .

Q. How should researchers design initial biological screening assays for this compound?

- Answer : Prioritize in vitro assays aligned with pyridazinone bioactivity profiles:

- Antiplatelet Activity : Measure ADP-induced platelet aggregation (IC50 values) using human platelet-rich plasma .

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative strains.

- Cytotoxicity : Assess via MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications at the benzylamino group influence pharmacological activity?

- Answer : Substituent effects can be systematically studied:

- Electron-Withdrawing Groups (e.g., -NO2) : May enhance antiplatelet potency by stabilizing charge-transfer interactions with P2Y12 receptors.

- Bulkier Substituents (e.g., -CF3) : Could reduce solubility but improve metabolic stability.

- Methodology : Synthesize analogs, compare IC50 values in platelet aggregation assays, and validate via molecular docking (e.g., AutoDock Vina) to assess binding affinity changes .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Answer :

- Pharmacokinetic Profiling : Assess bioavailability (e.g., oral vs. intravenous administration in rodents) and plasma protein binding (equilibrium dialysis).

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

- Dose-Response Refinement : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) to align in vivo exposure with in vitro IC50 values.

- Mechanistic Studies : Employ knock-out animal models to confirm target engagement .

Q. How can researchers design a robust structure-activity relationship (SAR) study for pyridazinone derivatives?

- Answer :

- Core Modifications : Vary substituents at positions 3, 4, and 6 on the pyridazinone ring.

- Assay Selection : Use parallelized assays (e.g., anti-HIV reverse transcriptase inhibition, herbicidal activity on Arabidopsis).

- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50 values. Include negative controls (e.g., unsubstituted pyridazinone) .

Q. What analytical methods ensure purity and stability of this compound under storage conditions?

- Answer :

- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA gradient) to detect degradation products (e.g., hydrolyzed pyridazinone).

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via peak area reduction.

- Stability-Indicating Methods : Validate specificity using spiked degradants (e.g., benzaldehyde from oxidative cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.